ML218

Descripción general

Descripción

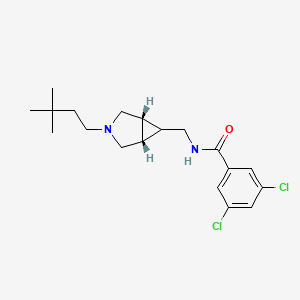

3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide is an organohalogen compound and a carbonyl compound . It has a molecular formula of C19H26Cl2N2O . The compound is also known by other names such as ML218 and VU0413807-1 .

Molecular Structure Analysis

The compound has a complex structure that includes a bicyclic hexane ring attached to a benzamide group via a nitrogen atom . The benzamide group is substituted with two chlorine atoms .Physical And Chemical Properties Analysis

The molecular weight of the compound is 369.3 g/mol . Other physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación

Inhibición de la proliferación de células de cáncer oral

Se ha encontrado que ML218 HCl es más efectivo que la capsaicina para inhibir la proliferación de células de cáncer oral Cal 27 inducida por antígenos bacterianos {svg_1} {svg_2}. Se observó que this compound HCl inhibía la proliferación de células de cáncer oral, aumentaba la apoptosis y la muerte celular, pero su eficacia se redujo significativamente en presencia de antígenos bacterianos {svg_3}.

Tratamiento de trastornos neurológicos

This compound es un inhibidor selectivo y potente de los canales de Ca2+ tipo T, que son posibles objetivos terapéuticos para el tratamiento del dolor, la epilepsia, los trastornos del sueño, el temblor esencial y otros trastornos neurológicos {svg_4} {svg_5}.

Investigación de la enfermedad de Parkinson

This compound ha mostrado efectos robustos en las neuronas del STN y en un modelo de roedor de la enfermedad de Parkinson {svg_6}. Se encontró que disminuía la actividad en ráfaga en las neuronas del núcleo subtalámico (STN) y fue eficaz en un ensayo de catalepsia inducida por haloperidol, un modelo preclínico de Parkinson {svg_7} {svg_8}.

Estudio de la función de Ca2+ tipo T

This compound es una nueva y poderosa herramienta para estudiar la función de Ca2+ tipo T tanto in vitro como in vivo {svg_9} {svg_10}. No tiene actividad sobre otros miembros de la familia de canales iónicos de Ca2+ (canales de Ca2+ tipo L y N), así como múltiples canales de Na+ y K+ {svg_11}.

Investigación sobre la eficacia de los fármacos en presencia de antígenos bacterianos

Los estudios que involucran this compound HCl han sugerido una interacción de los factores de proliferación durante la interacción entre los antígenos bacterianos y el fármaco del canal de calcio en Cal 27. Esto tiene implicaciones para el desarrollo de nuevos agentes farmacológicos o para probar la eficacia de los agentes quimioterapéuticos existentes para el cáncer oral {svg_12} {svg_13}.

Investigación del comportamiento nociceptivo

This compound se ha utilizado como un bloqueador de canales tipo T para probar su efecto sobre el comportamiento nociceptivo asociado con ratas homocisteinémicas {svg_14}.

Mecanismo De Acción

- These channels play a crucial role in neuronal excitability and are implicated in various neurological disorders, including pain, epilepsy, and essential tremor .

- This compound’s impact extends to downstream pathways:

- These effects suggest potential therapeutic roles in neurological conditions, including Parkinson’s disease .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

ML218 interacts with T-type Ca2+ channels, specifically Cav3.1, Cav3.2, and Cav3.3 . It inhibits these channels with IC50 values of 310 nM for Cav3.2 and 270 nM for Cav3.3 . This interaction results in the inhibition of the burst activity in subthalamic nucleus (STN) neurons .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it inhibits the burst activity in subthalamic nucleus (STN) neurons . In addition, this compound has been found to inhibit oral cancer cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with T-type Ca2+ channels. It selectively inhibits these channels, thereby affecting calcium current and influencing cellular functions . This inhibition of T-type calcium current leads to a decrease in low threshold spike and rebound burst activity in STN neurons .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, it is known that this compound has good drug metabolism and pharmacokinetics (DMPK) properties . It has acceptable in vivo rat PK and excellent brain levels .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reverse cataleptic behavior in rats induced by a 0.75 mg/kg dose of haloperidol . The free brain and plasma concentrations of this compound increase in a dose-proportional manner across the dose range .

Transport and Distribution

Details about the transport and distribution of this compound within cells and tissues are currently limited. It is known that this compound can penetrate the blood-brain barrier , suggesting that it may be transported and distributed in the brain.

Subcellular Localization

Given its ability to penetrate the blood-brain barrier , it is likely that it localizes to neuronal cells where it interacts with T-type Ca2+ channels.

Propiedades

IUPAC Name |

3,5-dichloro-N-[[(1R,5S)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26Cl2N2O/c1-19(2,3)4-5-23-10-16-15(17(16)11-23)9-22-18(24)12-6-13(20)8-14(21)7-12/h6-8,15-17H,4-5,9-11H2,1-3H3,(H,22,24)/t15?,16-,17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJIGYLGKSBYBC-ALOPSCKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN1CC2C(C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CCN1C[C@@H]2[C@H](C1)C2CNC(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346233-68-8 | |

| Record name | 1346233-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)

![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)